1-Azabicyclo[3.3.1]nonane-2,6-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[3.3.1]nonane-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-3-4-9-5-6(7)1-2-8(9)11/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGMRURJQXWNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC(=O)C1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Conformational Analysis of 1 Azabicyclo 3.3.1 Nonane 2,6 Dione
X-ray Crystallographic Studies of the 1-Azabicyclo[3.3.1]nonane-2,6-dione System
X-ray crystallography provides definitive evidence for the three-dimensional structure of molecules in the solid state. For the this compound system, these studies have been crucial in establishing its preferred conformation and quantifying the geometric distortions induced by the bicyclic framework.
X-ray crystal structure analysis has unequivocally demonstrated that this compound adopts a boat-chair conformation in the solid state. rsc.orgrsc.org In this arrangement, the piperidone ring containing the amide functionality exists in a boat form, while the cyclohexanedione ring adopts a chair conformation. rsc.org This preference is driven by the need to maximize p-π orbital overlap within the amide group, which would be less favorable in a twin-chair conformation. rsc.org The crystal structure shows no signs of disorder, with the molecules consistently adopting this boat-chair arrangement. rsc.org
Crystallographic data for this compound have been determined, confirming its orthorhombic crystal system. rsc.orgrsc.org
Interactive Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁cn |
| a | 6.214(4) Å |
| b | 6.845(5) Å |
| c | 17.850(8) Å |
| Z (molecules per unit cell) | 4 |
Source: rsc.orgrsc.orgresearchgate.net
A key structural feature of this compound is the significant distortion of the bridgehead amide group from planarity, a direct consequence of the geometric constraints of the bicyclic system. rsc.orgresearchgate.net In a typical, unstrained amide, the nitrogen atom and the three atoms bonded to it (the carbonyl carbon and two other atoms) lie in the same plane to allow for effective resonance stabilization. However, in this bridged lactam, the nitrogen atom is forced out of this plane.
X-ray analysis reveals that the bridgehead nitrogen atom, N(1), is displaced by 0.37 Å from the plane defined by the atoms C(2), C(8), and C(9). rsc.orgrsc.orgresearchgate.net This pyramidalization of the nitrogen atom indicates a significant departure from the ideal sp² hybridization. nih.gov The distortion is also reflected in the bond lengths. The N-CO bond length of 1.377(8) Å is notably longer than that in less strained amides (e.g., 1.34 Å in caprolactam), while the C=O bond length of 1.217(4) Å is shorter (compared to 1.23 Å in caprolactam). rsc.org These metrics quantify the reduced amide resonance and increased ketone-like character of the carbonyl group.
Interactive Table 2: Amide Distortion Parameters for this compound
| Parameter | Description | Value |
|---|---|---|
| χN | Pyramidalization at Nitrogen | 49.1° |
| τ | Twist Angle of Amide Bond | 16.3° |
| N(1) Displacement | Displacement of N from C(2), C(8), C(9) plane | 0.37 Å |
| N-C(O) Bond Length | Length of the nitrogen-carbonyl carbon bond | 1.377 Å |
| C=O Bond Length | Length of the carbonyl double bond | 1.217 Å |
Spectroscopic Characterization for Conformational Elucidation
Spectroscopic methods are essential for understanding the conformational dynamics of molecules in solution, providing a valuable complement to solid-state crystallographic data.
Infrared (IR) spectroscopy, which probes the vibrational modes of a molecule, is sensitive to geometric and electronic structure. The IR spectrum of this compound shows a characteristic carbonyl (C=O) stretching frequency at 1680 cm⁻¹. nih.gov This value is indicative of the strained bridgehead lactam environment.
For the parent bicyclo[3.3.1]nonane-2,6-dione, IR and Vibrational Circular Dichroism (VCD) spectra have been used to study conformational equilibria. researchgate.net VCD, the differential absorption of left and right circularly polarized IR light, is particularly powerful for analyzing chiral molecules and their conformers in solution. While specific VCD studies on this compound are not detailed in the surveyed literature, studies on the parent dione (B5365651) show that VCD can distinguish between different conformers present in solution. researchgate.net For bicyclo[3.3.1]nonane-2,6-dione, the VCD signals are noted to be less intense and broader compared to more rigid analogs, suggesting the presence of multiple conformers in equilibrium. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. Conformational studies of various bicyclo[3.3.1]nonane derivatives have been conducted using dynamic NMR techniques. rsc.orgnih.gov These studies can provide information on the energy barriers between different conformations, such as the chair-chair and boat-chair forms. nih.gov For example, in related bicyclo[3.3.1]nonane systems, NMR has been used to study the conformational changes that occur with variations in temperature, revealing the relative populations of different conformers. nih.gov While specific NMR conformational studies dedicated solely to this compound are not extensively detailed, the principles from related systems are applicable for its structural elucidation in solution.
Assessment of Strain and Conformational Flexibility within the Bicyclo[3.3.1]nonane-2,6-dione Framework
The bicyclo[3.3.1]nonane framework is characterized by a moderate degree of strain, which allows for greater conformational flexibility compared to smaller, more rigid bicyclic systems. The parent framework can exist in several conformations, including chair-chair (cc), boat-chair (bc), and boat-boat (bb) forms. vu.lt While the twin-chair is often the most stable conformation for unsubstituted bicyclo[3.3.1]nonane, the introduction of substituents or heteroatoms can shift this equilibrium. vu.lt
In this compound, the presence of the bridgehead nitrogen and the carbonyl groups leads to the dominance of the boat-chair conformation. rsc.org The strain inherent in forcing the lactam into a bridged structure is evident in the distorted amide geometry. nih.gov The deviation from planarity represents a balance between the angle strain of the bicyclic system and the electronic demand for a planar amide bond. The moderate distortion observed in this compound, as quantified by its twist angle and nitrogen pyramidalization, confirms that the framework is flexible enough to accommodate the strain without leading to bond rupture, yet rigid enough to enforce a non-planar amide structure. nih.gov
Intermolecular Interactions and Supramolecular Assembly of this compound Derivatives
The unique V-shaped scaffold of bicyclo[3.3.1]nonane derivatives serves as a foundational element for constructing complex molecular and supramolecular structures. vu.ltvu.lt The introduction of heteroatoms, such as nitrogen, into the bicyclic framework creates opportunities for specific, directional interactions that guide the self-assembly of these molecules in the solid state.
In the case of this compound, the presence of a bridgehead amide nitrogen and two carbonyl groups provides sites for potent intermolecular interactions. A study involving its thermal cyclization synthesis confirmed its boat-chair conformation in the solid state through X-ray crystal structure analysis. researchgate.net The bridgehead amide was found to be significantly distorted from planarity. researchgate.net This inherent structural feature, combined with the potential for hydrogen bonding, plays a crucial role in the formation of its supramolecular assemblies.
Hydrogen Bonding Patterns
Hydrogen bonding is a predominant force in the crystal engineering of azabicyclic diones. While specific studies on the hydrogen bonding of this compound are limited, extensive research on its isomers and related structures provides a clear picture of the expected patterns.
Proper hydrogen bonding is a common feature in appropriately substituted bicyclo[3.3.1]nonanes. nih.govrsc.org For instance, the related compound 3-azabicyclo[3.3.1]nonane-2,4-dione demonstrates the significance of N-H···O hydrogen bonds in its crystal assembly. nih.govrsc.org Computational and spectroscopic studies have revealed that the imide N-H group in this molecule is a relatively weak hydrogen bond donor. scispace.comacs.org This weakness allows for facile transformations between different hydrogen bonding motifs during aggregation and nucleation. scispace.comacs.org
Two primary hydrogen-bonding motifs are observed in related cyclic imides: a centrosymmetric dimer and a catemer (a chain or ribbon). scispace.comacs.org
Dimer Motif: Molecules pair up through two N-H···O hydrogen bonds, forming a discrete, cyclic R²₂(8) graph set notation.
Catemer Motif: Molecules link into infinite chains where the N-H of one molecule donates to the carbonyl oxygen of the next.
In the case of 3,7-diazabicyclo[3.3.1]nonane-2,6-dione, hydrogen bonding directs the self-assembly into distinct architectures based on chirality. The racemic (heterochiral) form assembles into an infinite diagonal zigzag tape, while the enantiopure (homochiral) version creates a helical structure. rsc.org These findings underscore how subtle changes in the placement of nitrogen atoms and stereochemistry can profoundly influence the resulting supramolecular structure through varied hydrogen bond networks.
| Compound | Hydrogen Bond Motif | Resulting Architecture | Reference |
| 3-Azabicyclo[3.3.1]nonane-2,4-dione | Catemer | Chain | scispace.comacs.org |
| 3,7-Diazabicyclo[3.3.1]nonane-2,6-dione (Heterochiral) | N-H···O | Infinite diagonal zigzag tape | rsc.org |
| 3,7-Diazabicyclo[3.3.1]nonane-2,6-dione (Homochiral) | N-H···O | Helical | rsc.org |
Polymorphism and Crystal Packing Phenomena in Related Azabicyclic Diones
Polymorphism, the ability of a compound to exist in more than one crystal form, is a direct consequence of different possible molecular packing arrangements and intermolecular interactions. The study of polymorphism is critical as different polymorphs of a substance can exhibit distinct physical properties. Azabicyclic diones, due to their conformational flexibility and varied hydrogen bonding capabilities, are prone to polymorphism. nih.govrsc.org
The most studied example in this family is 3-azabicyclo[3.3.1]nonane-2,4-dione. nih.govrsc.org An extensive search for its polymorphs was prompted by crystal structure predictions which suggested that a dimer-based crystal structure would be energetically competitive with the known catemer-based form. scispace.comacs.org This investigation led to the discovery of a new metastable polymorph (form 2), which was also catemer-based. scispace.comacs.org Additionally, a high-temperature, plastic phase (form 3) was identified, which involves the breaking of all hydrogen bonds. scispace.comacs.org The existence of these multiple forms highlights the small energy differences between potential packing arrangements.
The crystal packing of this compound itself has been characterized, providing specific lattice parameters. researchgate.net The molecule crystallizes in the orthorhombic space group P2₁cn. researchgate.net This specific packing arrangement is dictated by the molecule's boat-chair conformation and the intermolecular forces at play.
| Compound | Polymorph/Form | Crystal System | Space Group | Key Feature | Reference |
| This compound | - | Orthorhombic | P2₁cn | Boat-chair conformation | researchgate.net |
| 3-Azabicyclo[3.3.1]nonane-2,4-dione | Form 1 (stable) | - | - | Catemer-based H-bonding | scispace.comacs.org |
| 3-Azabicyclo[3.3.1]nonane-2,4-dione | Form 2 (metastable) | - | - | Catemer-based H-bonding | scispace.comacs.org |
| 3-Azabicyclo[3.3.1]nonane-2,4-dione | Form 3 (plastic) | Cubic | I23 | Disordered, broken H-bonds | scispace.comacs.org |
| 3,7-Diazabicyclo[3.3.1]nonane-2,6-dione (Heterochiral) | - | Monoclinic | P2₁/c | Zigzag tape packing | rsc.org |
| 3,7-Diazabicyclo[3.3.1]nonane-2,6-dione (Homochiral) | - | Orthorhombic | P2₁2₁2₁ | Helical packing | rsc.org |
The analysis of crystal structures of various bicyclo[3.3.1]nonane derivatives has proven to be a valuable method for understanding and comparing the weak interactions that govern their solid-state assembly. vu.lt The tendency of these V-shaped molecules to form specific, hydrogen-bonded assemblies makes them attractive building blocks for designing novel supramolecular structures, such as tubular polymers. vu.ltvu.lt
Reactivity and Derivatization of the 1 Azabicyclo 3.3.1 Nonane 2,6 Dione Scaffold
Functionalization Strategies on the 1-Azabicyclo[3.3.1]nonane-2,6-dione Core
The functionalization of the this compound core can be achieved through various strategies that target the carbonyl groups, the bridgehead positions, or the nitrogen atom. These modifications are crucial for introducing diversity and tailoring the properties of the resulting molecules for specific applications, such as in medicinal chemistry and materials science. vu.ltucl.ac.uk
One common approach involves the selective reduction of one or both carbonyl groups to the corresponding alcohols. For instance, the enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione can be synthesized from the corresponding diols, highlighting the reversible nature of this functionalization. researchgate.net The resulting hydroxyl groups can then be further derivatized.
Alkylation at the α-positions to the carbonyl groups is another key functionalization strategy. For example, treatment of (1RS,4RS,5SR)-2-benzyl-2-azabicyclo[3.3.1]nonan-3,6-dione ethylene (B1197577) acetal (B89532) with a strong base like lithium diisopropylamide (LDA) followed by an electrophile such as iodomethane (B122720) introduces a methyl group at the C-4 position. nih.govacs.org This demonstrates the ability to introduce substituents with stereocontrol.
The nitrogen atom of the azabicyclic system can also be functionalized. For instance, the synthesis of (1RS,4RS,5SR)-2-methoxycarbonyl-2-azabicyclo[3.3.1]nonan-6-one is achieved by treating the corresponding secondary amine with methyl chloroformate. nih.govacs.org This allows for the introduction of various protecting groups or other functionalities on the nitrogen atom.
Furthermore, the dicarbonyl system can be modified to introduce unsaturation. The synthesis of α,β-unsaturated ketones based on the bicyclo[3.3.1]nonane-2,6-dione framework has been reported, expanding the range of possible derivatizations. rsc.org
These functionalization strategies are often employed in a stepwise manner to build up molecular complexity, leading to a diverse array of substituted 1-azabicyclo[3.3.1]nonane derivatives with potential applications in various fields of chemistry. ucl.ac.uk
Ring Transformations and Skeletal Rearrangements
The rigid bicyclic framework of this compound can undergo various ring transformations and skeletal rearrangements to afford novel and structurally diverse molecular architectures. These transformations are powerful tools for accessing different ring systems that might be challenging to synthesize through other methods.
Ring Enlargement and Expansion Methodologies
Ring expansion reactions of the 1-azabicyclo[3.3.1]nonane core can lead to the formation of larger ring systems. For instance, the ring enlargement of 2-azabicyclo[3.3.1]nonanes has been utilized to synthesize homomorphans. nih.gov While specific examples starting directly from the 2,6-dione are not extensively detailed, the principle of expanding one of the six-membered rings to a seven-membered ring has been demonstrated in related systems. This strategy is valuable for accessing bridged 7-azabicyclo[4.3.1]decane ring systems, which are found in some Daphniphyllum alkaloids. nih.gov The potential for ring enlargement increases the value of the bicyclo[3.3.1]nonane scaffold as a versatile building block in the synthesis of complex natural products. vu.lt
Annulation and Further Cyclization Reactions
Annulation reactions on the this compound scaffold allow for the construction of additional rings, leading to more complex polycyclic systems. These reactions often involve the dicarbonyl functionality as a handle for further transformations.
One common strategy is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. For example, reacting a bicyclo[3.3.1]nonane derivative with an α,β-unsaturated ketone can lead to the formation of a new six-membered ring. nih.govrsc.org This approach has been used to synthesize various tricyclic and tetracyclic structures.
Furthermore, the dicarbonyl groups can be converted into other functionalities that can participate in cyclization reactions. For example, conversion to enol ethers or enolates allows for cycloaddition reactions. nih.govrsc.org Effenberger-type cyclizations, involving the reaction of an enol ether with malonyl dichloride, have been used to construct bicyclo[3.3.1]nonane systems and could potentially be adapted for further annulation on a pre-existing azabicyclic core. nih.govrsc.org
Intramolecular cyclizations are also a powerful tool. For instance, a tandem Michael addition-Claisen condensation cascade has been used to synthesize a tricyclic derivative containing the bicyclo[3.3.1]nonane core. rsc.org Additionally, desymmetrization of a C2-symmetric 9-azabicyclo[3.3.1]nonane precursor via intramolecular cyclization has been leveraged to assemble key intermediates with two differentiated carbonyl groups, which can then undergo further reactions. nih.gov
These annulation and cyclization strategies significantly expand the synthetic utility of the this compound scaffold, providing access to a wide variety of complex and biologically relevant molecules. nih.govrsc.org
Site-Selective Chemical Transformations on Dicarbonyl Systems
The presence of two carbonyl groups in this compound presents both a challenge and an opportunity for site-selective chemical transformations. Achieving selectivity between the two carbonyls is crucial for the controlled synthesis of complex molecules.
One strategy for achieving site-selectivity is through the use of protecting groups. For example, one of the carbonyl groups can be selectively protected as a ketal, such as an ethylene acetal. This was demonstrated in the synthesis of (1RS,4RS,5SR)-2-benzyl-4-methyl-2-azabicyclo[3.3.1]nonane-3,6-dione, where the C-6 carbonyl was protected, allowing for selective methylation at the C-4 position, α to the C-3 carbonyl. nih.govacs.org The protecting group can then be removed to regenerate the dione (B5365651) functionality.
Another approach to achieve site-selectivity is through desymmetrization of a C2-symmetric precursor. In the synthesis of vellosimine (B128456), a C2-symmetric 9-azabicyclo[3.3.1]nonane diol is used as the starting material. nih.govacs.org Oxidation of this diol leads to the corresponding dione. An intramolecular cyclization is then used to desymmetrize the molecule, creating an intermediate with two differentiated carbonyl groups. nih.gov This differentiation allows for subsequent site-selective reactions.
The inherent reactivity of the two carbonyl groups can also be exploited. In some cases, the electronic or steric environment of one carbonyl group may make it more reactive than the other towards certain reagents. While specific examples for this compound are not extensively detailed in the provided context, this is a general principle in the chemistry of dicarbonyl compounds.
Furthermore, enzymatic reactions can offer high levels of selectivity. For instance, lipases have been used for the kinetic resolution of racemic 9-azabicyclo[3.3.1]nonane-2,6-diols, demonstrating the potential for enzymes to differentiate between similar functional groups in a stereoselective manner. researchgate.net This suggests that enzymatic methods could also be applied for the site-selective transformation of the dicarbonyl system.
These strategies for site-selective transformations are essential for harnessing the full synthetic potential of the this compound scaffold, enabling the synthesis of complex molecules with precise control over their structure.
Utility of the this compound Moiety in Complex Molecule Synthesis
The this compound moiety serves as a valuable and versatile building block in the synthesis of complex molecules, particularly natural products and their analogues. nih.govvu.lt Its rigid, pre-organized three-dimensional structure provides a solid foundation upon which to construct more intricate molecular architectures. vu.lt
A significant application of this scaffold is in the synthesis of alkaloids. For example, the 9-azabicyclo[3.3.1]nonane core is a key structural feature of sarpagine (B1680780) and vellosimine alkaloids. nih.govacs.org Synthetic strategies towards these molecules often involve the construction of a substituted 9-azabicyclo[3.3.1]nonane-2,6-dione intermediate, which is then further elaborated. The dicarbonyl functionality allows for the introduction of other rings and functional groups necessary to complete the total synthesis. nih.gov
The bicyclo[3.3.1]nonane framework, in general, is found in a variety of biologically active natural products. nih.govucl.ac.uk The aza-variant, this compound, provides a nitrogen atom at a key position, which is often found in alkaloids and other bioactive compounds. This makes it a particularly useful starting material for medicinal chemistry programs aimed at synthesizing new therapeutic agents. nih.gov
Furthermore, the ability to functionalize the this compound core at multiple positions allows for the creation of a diverse library of compounds for biological screening. ucl.ac.uk The stereochemistry of the bicyclic system can also be controlled, which is crucial for interacting with chiral biological targets like enzymes and receptors. vu.lt
Beyond natural product synthesis, the unique V-shape of the bicyclo[3.3.1]nonane scaffold makes it an attractive component for the construction of supramolecular structures. vu.lt By attaching appropriate recognition units to the dione, it is possible to create molecules that can self-assemble into larger, ordered architectures.
Stereochemistry and Chirality in 1 Azabicyclo 3.3.1 Nonane 2,6 Dione
Enantioselective Synthesis of Chiral 1-Azabicyclo[3.3.1]nonane-2,6-dione Analogs
The direct asymmetric synthesis of chiral bicyclo[3.3.1]alkanes is a challenging yet important area of research. rsc.org One prominent strategy for producing enantiomerically pure this compound involves the conversion from chiral precursors that have been resolved in an earlier step. For instance, the synthesis of enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione has been successfully accomplished starting from the corresponding N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diols. acs.orgresearchgate.net Both enantiomers of the protected diol can be transformed into the respective enantiomerically pure diones. acs.org
Broader methodologies for the enantioselective synthesis of the bicyclo[3.3.1]nonane framework have been developed, which can be adapted for aza-analogs. A notable example is the use of chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations. rsc.org This method allows for the construction of the bridged bicyclic system with high enantioselectivity, creating multiple stereogenic centers, including all-carbon quaternary centers. rsc.org
Resolution of Racemic this compound Derivatives
As direct asymmetric synthesis can be complex, the resolution of racemic mixtures is a common and effective alternative for obtaining enantiomerically pure compounds. For derivatives of this compound, this resolution is often performed on precursor molecules, such as the corresponding diols. acs.orgresearchgate.net The resolution of racemic N-Bn and N-Boc protected 9-azabicyclo[3.3.1]nonane-2,6-diols has been achieved through classical and enzymatic methods. acs.org
A classical method for resolving racemic alcohols involves their conversion into a mixture of diastereomeric esters by reaction with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by crystallization. This strategy has been successfully applied to the resolution of 9-azabicyclo[3.3.1]nonane-2,6-diol precursors. acs.orgresearchgate.net For the related (±)-endo, endo-bicyclo[3.3.1]nonane-2,6-diol, resolution was achieved via the formation of diastereomeric camphanic acid esters. researchgate.netresearchgate.net This approach allows for the isolation of individual diastereomers, which can then be hydrolyzed to yield the enantiomerically pure diols.
Kinetic resolution offers a highly efficient method for separating enantiomers by exploiting the differential reaction rates of a chiral catalyst with each enantiomer. Lipases are particularly versatile enzymes for this purpose. The kinetic resolution of racemic N-Bn-9-azabicyclo[3.3.1]nonane-2,6-diol (rac-2a ) was effectively accomplished using lipase (B570770) from Candida rugosa (CRL). acs.orgresearchgate.net This enzymatic process provides access to both enantiomers of the corresponding diol, which are precursors to the chiral dione (B5365651). acs.org The lipase from Candida rugosa showed a kinetic preference for acetylating the (1R,2R,5R,6R)-enantiomer of the diol, a selectivity that aligns with Kazlauskas' rule. acs.orgresearchgate.net This enzymatic method has also been used for the resolution of similar bicyclic diols, highlighting its utility in this class of compounds. clockss.org
| Substrate | Enzyme | Outcome | Reference |
|---|---|---|---|
| Racemic N-Bn-9-azabicyclo[3.3.1]nonane-2,6-diol | Lipase from Candida rugosa (CRL) | Successful kinetic resolution, yielding enantiopure precursors. | acs.orgresearchgate.net |
Determination of Absolute Configuration
Establishing the absolute configuration of the separated enantiomers is a critical final step. A combination of spectroscopic and chemical methods is often employed to assign the stereochemistry unambiguously. acs.org
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful tool for determining the absolute configuration of chiral molecules. The absolute configuration of the enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione (4b ) was determined by comparing its experimental CD spectrum with spectra simulated using ab initio time-dependent density functional theory (TDDFT) calculations. acs.orgresearchgate.netacs.org This comparison provides a reliable assignment of the molecule's stereochemistry. acs.org
To further corroborate the assignment, the benzoate (B1203000) exciton (B1674681) chirality method was used. acs.orgresearchgate.net A derivative, endo,endo-dibenzoate, was synthesized from the diol precursor. The analysis of the CD spectrum of this dibenzoate and the application of the exciton chirality rules confirmed the (–)-(1R,5R) and (+)-(1S,5S) absolute configurations inferred from the TDDFT calculations for the dione. acs.orgresearchgate.net The study of diastereomeric bicyclic dibenzoyl esters has shown that they exhibit exciton couplets in their CD spectra due to the transannular interaction between the benzoate chromophores. nih.govvu.lt
| Method | Compound Analyzed | Result | Reference |
|---|---|---|---|
| Comparison of Experimental and Simulated CD Spectra (TDDFT) | N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione | Assigned (–)-(1R,5R) / (+)-(1S,5S) configuration. | acs.orgresearchgate.net |
| Benzoate Exciton Chirality Method | endo,endo-dibenzoate derivative of N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diol | Confirmed the configuration determined by TDDFT. | acs.org |
Chemical correlation provides an alternative or complementary approach to establishing absolute configuration by relating the unknown compound to a molecule of known stereochemistry through a series of stereochemically defined reactions. For the related (+)-bicyclo[3.3.1]nonane-2,6-dione, the absolute configuration was established by converting it to (+)-methyl 3-(3-oxocyclohexyl)-propionate, which could also be prepared from the known (+)-(R)-3-oxo-cyclohexane-carboxylic acid. researchgate.net
In the case of the 9-azabicyclo[3.3.1]nonane derivatives, the results from the lipase-catalyzed kinetic resolution provided further support for the assigned absolute configuration. acs.orgresearchgate.net The enzymatic reaction showed a preference for the (1R,2R,5R,6R)-enantiomer of the diol precursor, which is consistent with Kazlauskas's rule for predicting the stereopreference of lipases. acs.org This stereochemical outcome of the enzymatic reaction serves as a powerful corroboration of the configuration assigned by spectroscopic methods. acs.orgresearchgate.net
Computational Studies and Theoretical Insights
Quantum Chemical Calculations on 1-Azabicyclo[3.3.1]nonane-2,6-dione Conformations
The conformational landscape of the bicyclo[3.3.1]nonane framework is complex, with the potential for chair-chair, boat-chair, and boat-boat arrangements of the two constituent rings. vu.lt Computational chemistry has been instrumental in determining the relative stabilities of these conformers for this compound and its derivatives.
Ab Initio and Density Functional Theory (DFT) Studies
Ab initio and Density Functional Theory (DFT) calculations have been pivotal in understanding the conformational behavior and electronic properties of bicyclo[3.3.1]nonane systems. rsc.orgresearchgate.net For instance, DFT calculations at the B3LYP/6-31G* level for bicyclo[3.3.1]nonane-2,6-dione revealed a conformational equilibrium between the chair-chair and chair-boat forms. researchgate.net These theoretical approaches have also been successfully applied to determine the absolute configuration of chiral derivatives by comparing calculated and experimental circular dichroism (CD) spectra. researchgate.netresearchgate.netacs.org Time-dependent DFT (TDDFT) has emerged as a particularly powerful tool for these configurational and conformational studies. researchgate.netresearchgate.net
The concerted use of TDDFT for calculating both optical rotation and circular dichroism has become a practical method for determining the absolute configurations of chiral bicyclo[3.3.1]nonane diones. researchgate.netacs.org This approach provides a more reliable assignment than older methods like the Octant Rule. researchgate.net
Molecular Mechanics (MM) Simulations
Molecular mechanics (MM) calculations offer a computationally less intensive alternative for studying the conformational preferences of bicyclic systems. rsc.org For the related 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, MM calculations indicated that the boat-chair conformation is more stable than the twin-boat form by 4.0 kJ mol⁻¹. rsc.org While specific MM simulation data for this compound is not detailed in the provided results, the methodology is well-established for this class of compounds and complements quantum chemical calculations, particularly for large-scale simulations. ucl.ac.uk
Prediction of Spectroscopic Properties and Conformational Equilibria
Computational methods have proven invaluable in predicting the spectroscopic properties of this compound and its analogs, which is crucial for their characterization.
TDDFT calculations have been employed to simulate the CD spectra of enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione, allowing for the determination of its absolute configuration by comparison with experimental data. researchgate.net Similarly, DFT calculations have been used to predict the infrared (IR) and vibrational circular dichroism (VCD) spectra of related bicyclic ketones, aiding in the structural elucidation of reaction products. researchgate.net The accurate prediction of these chiroptical properties is a significant achievement of modern computational chemistry. researchgate.net
The following table summarizes the key computational methods and their applications in studying bicyclo[3.3.1]nonane systems:
| Computational Method | Application | Key Findings |
| Ab Initio / DFT | Conformational analysis, determination of absolute configuration | Predicts relative stabilities of conformers (e.g., chair-chair vs. chair-boat) and allows for reliable assignment of absolute configuration through CD spectra simulation. researchgate.net |
| Time-Dependent DFT (TDDFT) | Calculation of electronic circular dichroism (ECD) and optical rotation (OR) | Enables the concerted use of ECD and OR for unambiguous determination of absolute configuration in chiral bicyclo[3.3.1]nonane diones. researchgate.netresearchgate.netacs.org |
| Molecular Mechanics (MM) | Conformational analysis | Provides insights into the relative energies of different conformations, such as the preference for a boat-chair over a twin-boat form in a related system. rsc.org |
Analysis of Intramolecular Interactions (e.g., Transannular Interactions, Homo-conjugation)
The unique bicyclic structure of this compound gives rise to specific intramolecular interactions that influence its reactivity and conformation. rsc.org In related bicyclo[3.3.1]nonane systems, the presence of heteroatoms can lead to significant lone pair-lone pair repulsions, known as the "hockey sticks" effect, which can favor a boat-chair conformation. rsc.orgnih.gov
Furthermore, in protonated 3-azabicyclo[3.3.1]nonane, a dihydrogen bond with significant covalent character has been observed, resulting in a considerable energy lowering. rsc.orgnih.gov While direct computational analysis of transannular interactions and homo-conjugation in this compound is not explicitly detailed in the provided search results, these phenomena are known to be important in bicyclic systems and are amenable to study using quantum chemical calculations. rsc.org
Computational Assistance in Retrosynthetic Analysis and Synthetic Planning
Computational studies play a supportive role in the retrosynthetic analysis and synthetic planning for complex molecules like this compound and its derivatives. ucl.ac.uk By predicting the stability and reactivity of intermediates, computational chemistry can help rationalize reaction outcomes and guide the design of synthetic routes.
For example, understanding the conformational preferences of the bicyclic core is crucial for predicting the stereochemical outcome of reactions. vu.lt Computational modeling can also help in understanding the mechanism of key transformations, such as the desymmetrization of a cyclohexadiene ring in the synthesis of related natural products. ucl.ac.uk The ability to computationally screen potential synthetic pathways can save significant experimental effort.
The synthesis of enantiomerically pure derivatives often relies on kinetic resolution, and computational models can help in understanding the substrate specificity of the enzymes used, such as lipases. researchgate.net Moreover, the modular nature of many synthetic approaches to the azabicyclo[3.3.1]nonane framework allows for diversification, and computational studies can aid in predicting the properties of novel, synthetically accessible derivatives. acs.org
Applications and Future Research Directions of the 1 Azabicyclo 3.3.1 Nonane 2,6 Dione Scaffold
1-Azabicyclo[3.3.1]nonane-2,6-dione as a Chiral Building Block in Organic Synthesis
The C2-symmetric nature of the this compound core makes it an attractive starting point for asymmetric synthesis. The synthesis of enantiomerically pure forms of this dione (B5365651), often achieved through the resolution of precursor diols, provides access to valuable chiral building blocks. researchgate.netacs.org For instance, the enantiomerically pure N-Boc protected this compound has been synthesized and recognized as a potentially useful chiral building block. researchgate.netacs.org The resolution of the precursor, 9-azabicyclo[3.3.1]nonane-2,6-diols, can be accomplished by crystallizing their diastereomeric esters or through kinetic resolution using enzymes like lipase (B570770) from Candida rugosa. researchgate.netresearchgate.net
The absolute configuration of these chiral diones can be determined using a combination of experimental and computational methods, including circular dichroism (CD) spectroscopy and time-dependent density functional theory (TDDFT) calculations. researchgate.net This rigorous stereochemical assignment is crucial for its application in the synthesis of enantiomerically pure target molecules. The ability to access both enantiomers of the dione further enhances its utility, allowing for the synthesis of either enantiomer of a desired product. researchgate.netsemanticscholar.org
The value of this compound as a chiral building block is demonstrated in its use to create more complex polycyclic structures with defined stereochemistry. researchgate.net For example, enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione has been used to synthesize a series of polycyclic molecules with various chromophores, where the chiroptical properties are directly related to the parent scaffold's stereochemistry. researchgate.net
Role as a Scaffold in the Synthesis of Complex Natural Product Cores (e.g., Alkaloids)
The 1-azabicyclo[3.3.1]nonane framework is a common structural motif in a wide array of biologically active natural products, particularly alkaloids. nih.gov Consequently, the dione and its derivatives serve as crucial intermediates in the total synthesis of these complex molecules. semanticscholar.orgresearchgate.net The rigid bicyclic system provides a pre-organized framework that facilitates the construction of intricate polycyclic systems. nih.gov
A significant application of this scaffold is in the synthesis of indole (B1671886) alkaloids, which are known for their diverse pharmacological activities. nih.gov For instance, derivatives of 1-azabicyclo[3.3.1]nonan-2-one have been utilized in the synthesis of sarpagine-type indole alkaloids like vellosimine (B128456). semanticscholar.org In these syntheses, the azabicyclic core is often assembled and then elaborated to include the indole moiety, demonstrating the scaffold's role in streamlining the synthetic route. semanticscholar.org The strategic differentiation of the two carbonyl groups in the dione is a key step in many of these synthetic approaches, allowing for selective functionalization and the construction of the target alkaloid's complex architecture. semanticscholar.org
The utility of this scaffold extends to the synthesis of other alkaloid families as well. For example, derivatives of 2-azabicyclo[3.3.1]nonane have been employed in the synthesis of the ABC tricyclic core of Daphniphyllum alkaloids. nih.govacs.org These syntheses often involve ring expansion or rearrangement strategies starting from the azabicyclic core to access the larger ring systems present in the natural products. nih.gov
| Application in Natural Product Synthesis | Key Intermediate | Target Alkaloid Family |
| Total Synthesis | This compound derivatives | Sarpagine (B1680780) Alkaloids (e.g., Vellosimine) |
| Core Synthesis | 2-Azabicyclo[3.3.1]nonane derivatives | Daphniphyllum Alkaloids |
| Synthetic Strategy | Enantiomerically pure this compound | Indole Alkaloids |
Potential for Diversification towards Advanced Organic Materials Precursors
While the primary focus of research on this compound has been in the realm of natural product synthesis, its rigid and well-defined three-dimensional structure suggests potential for its use as a precursor to advanced organic materials. nih.gov The bicyclic framework can serve as a rigid core to which various functional groups can be appended in a spatially controlled manner. This precise positioning of functionalities is a key requirement for the design of materials with specific electronic, optical, or recognition properties.
The dione's two carbonyl groups offer convenient handles for chemical modification, allowing for the introduction of a wide range of substituents. For example, these carbonyls can be converted to other functional groups or used as anchor points for the attachment of polymers or other molecular units. The inherent chirality of the scaffold could also be exploited to create chiral materials with applications in asymmetric catalysis or chiroptical devices.
Although this area is less explored, the fundamental properties of the this compound scaffold make it a promising candidate for the development of novel molecular tweezers, ion receptors, and other supramolecular structures. nih.gov The rigidity of the framework can help to pre-organize binding sites, leading to enhanced selectivity and affinity in host-guest interactions.
Prospects in Methodological Development for Azabicyclic Systems
The synthesis and manipulation of this compound and related structures have spurred the development of new synthetic methodologies for constructing and functionalizing azabicyclic systems. The challenges associated with controlling stereochemistry and regioselectivity in these rigid frameworks have driven innovation in synthetic organic chemistry.
For example, tandem reactions, where multiple bond-forming events occur in a single operation, have been elegantly employed to construct the azabicyclo[3.3.1]nonane core. semanticscholar.org These methods offer increased efficiency and atom economy compared to traditional stepwise approaches. Furthermore, the desymmetrization of the C2-symmetric dione is a recurring theme that has led to the development of selective transformations that can differentiate between the two chemically equivalent carbonyl groups. semanticscholar.org
The exploration of ring-opening and ring-expansion reactions of the 1-azabicyclo[3.3.1]nonane scaffold is another promising avenue for future research. nih.gov Such transformations could provide access to a wider range of heterocyclic systems that are difficult to synthesize by other means. The development of novel catalytic methods for the asymmetric synthesis and functionalization of this scaffold will continue to be an active area of research, further expanding its utility in organic synthesis.
Q & A
Q. What are the primary synthetic routes for 1-Azabicyclo[3.3.1]nonane-2,6-dione?
The compound is synthesized via two main methods:
- Condensation of dimethyl malonate and paraformaldehyde under basic conditions (e.g., piperidine), followed by cyclization with sodium methoxide. This yields 1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione, which is decarboxylated to isolate the target dione .
- Tin oxide-mediated cyclization : Bu₂SnO facilitates the formation of the bicyclic lactam structure via intramolecular transesterification, avoiding harsh reagents and improving reproducibility .
Q. How is this compound characterized spectroscopically?
- NMR and mass spectrometry : Key signals include carbonyl resonances at δ ~210 ppm (¹³C NMR) and molecular ion peaks at m/z 153–155 (MS) .
- X-ray crystallography : Monoclinic crystal systems (e.g., C2/c space group) with lattice parameters a = 18.462 Å, b = 13.310 Å, c = 14.824 Å confirm the bicyclic framework .
Q. What safety protocols are critical when handling this compound?
- Avoid chromium-based oxidants (e.g., CrO₃), which generate hazardous byproducts. Safer alternatives include Bu₂SnO or enzymatic methods .
- Use PPE for derivatives like 9-thiabicyclo[3.3.1]nonane-2,6-dione, which may release sulfur dichloride or other toxic intermediates .
Advanced Research Questions
Q. How can enantiomers of this compound derivatives be resolved?
- Diastereomeric crystallization : Racemic N-Bn or N-Boc diols (e.g., 9-azabicyclo[3.3.1]nonane-2,6-diols) are esterified with chiral acids (e.g., benzoate), enabling separation via differential solubility .
- Kinetic resolution : Lipases (e.g., Candida rugosa) selectively hydrolyze one enantiomer of racemic diols, following Kazlauskas' rule for stereopreference .
Q. How do computational methods validate the absolute configuration of derivatives?
- TDDFT-based CD spectroscopy : Simulated circular dichroism spectra for (1R,5R)- and (1S,5S)-enantiomers match experimental data, confirming configurations. The benzoate exciton chirality method further corroborates results by analyzing Cotton effects .
Q. What contradictions exist in reported synthetic yields, and how are they resolved?
- Early methods using CrO₃/pyridine achieved ≤65% yield due to chromium salt precipitation and sulfur oxidation. Modern tin-mediated routes improve yields to >80% and reduce impurities by avoiding transition metals .
Q. How is the dione applied in organometallic catalysis?
- Titanocene synthesis : The dione serves as a precursor for C2-symmetric ansa-titanocene complexes. Reaction with TiCl₃/ZrCl₄ forms chiral catalysts, though isolation remains challenging due to NMR-observed intermediates .
Q. What strategies optimize trifluoromethylation of bicyclic ketones?
- Transannular cyclization : Under CF₃I/CuI conditions, the dione undergoes bis-trifluoromethylation at C2 and C6. Steric hindrance in the bicyclic framework directs regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
